1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 4-fluorophenyl derivatives, and pyrrolidinone. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Urea formation: through the reaction of amines with isocyanates or carbamates.
Cyclization: reactions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Chemical Research: Use as a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but without the fluorine atom.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may impart unique properties such as increased metabolic stability, altered electronic effects, and potential changes in biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-12-1-4-15(5-2-12)23-11-14(10-18(23)24)22-19(25)21-13-3-6-16-17(9-13)27-8-7-26-16/h1-6,9,14H,7-8,10-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMMGUOADMMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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